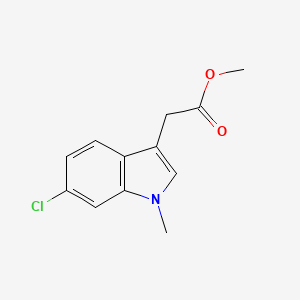

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

CAS No.:

Cat. No.: VC15929458

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClNO2 |

|---|---|

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | methyl 2-(6-chloro-1-methylindol-3-yl)acetate |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | UINGNMLITCBLFD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate features a chloro-substituted indole scaffold with a methyl group at the 1-position and an acetate moiety at the 2-position. Key structural attributes include:

The indole nucleus’s planar structure facilitates π-π stacking interactions with biological targets, while the chloro and methyl groups enhance lipophilicity, potentially improving membrane permeability.

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate are scarce, analogous indole derivatives are typically synthesized via:

-

Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

-

Functionalization of Preformed Indoles: Electrophilic substitution at the 3-position of 6-chloro-1-methylindole, followed by esterification .

A plausible route involves:

-

Chlorination of 1-methylindole at the 6-position using POCl₃ or N-chlorosuccinimide.

-

Acetylation at the 3-position via Friedel-Crafts alkylation with methyl chloroacetate.

-

Purification via column chromatography or recrystallization .

Industrial-Scale Challenges

Synthesizing chloroindole derivatives faces hurdles such as:

-

Dimerization/Oligomerization: Reactive intermediates like (indolyl)methyl halides tend to polymerize, necessitating low temperatures (-20°C) or microflow reactors to suppress side reactions.

-

Regioselectivity: Ensuring chloro-substitution at the 6-position requires careful control of reaction conditions (e.g., solvent polarity, catalysts) .

| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 7d (Cl-substituted analog) | 0.52 | 0.34 | 0.86 | |

| CA-4 (Combretastatin A-4) | 0.003 | 0.002 | 0.005 |

Mechanistically, these analogs inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase and inducing apoptosis . The chloro and methoxy groups enhance binding to tubulin’s colchicine site, suggesting similar potential for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate .

Antimicrobial and Anti-inflammatory Effects

Indole derivatives broadly exhibit:

-

Antibacterial Activity: Disruption of bacterial cell membranes via lipophilic interactions.

-

Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways, reducing cytokine production.

Applications in Drug Discovery

Intermediate for Anticancer Agents

This compound serves as a key intermediate in synthesizing tubulin inhibitors like 7d, which showed nanomolar efficacy against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancers . Modifications at the 3-position (e.g., substituting acetate with pyrazole or triazole) enhance potency and selectivity .

Prodrug Development

The methyl ester group allows for prodrug strategies, where enzymatic hydrolysis in vivo releases the active carboxylic acid (2-(6-chloro-1-methyl-1H-indol-3-yl)acetic acid) . This improves oral bioavailability by increasing lipophilicity .

Challenges and Future Directions

Synthetic Optimization

-

Scalability: Transitioning from batch to continuous flow reactors could mitigate intermediate instability.

-

Green Chemistry: Exploring biocatalysts (e.g., lipases for esterification) may reduce reliance on toxic solvents.

Pharmacological Studies

Priority research areas include:

-

In Vitro Screening: Testing against cancer cell lines and microbial pathogens.

-

Mechanistic Studies: Elucidating interactions with tubulin, kinases, or inflammatory mediators.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume